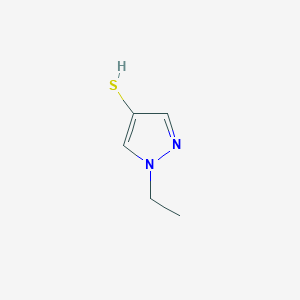![molecular formula C13H22BF3KNO2 B15324686 Potassium (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-YL)trifluoroborate](/img/structure/B15324686.png)
Potassium (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-YL)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (4-{[(tert-butoxy)carbonyl]amino}bicyclo[222]octan-1-yl)trifluoroboranuide is a complex organoboron compound It is characterized by the presence of a trifluoroborate group, a bicyclo[222]octane structure, and a tert-butoxycarbonyl (Boc) protected amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)trifluoroboranuide typically involves the following steps:
Formation of the Bicyclo[2.2.2]octane Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Boc-Protected Amine: The amine group is introduced and subsequently protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Trifluoroborate Group: The trifluoroborate group is introduced via a reaction with potassium trifluoroborate under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine site.
Oxidation and Reduction: The bicyclo[2.2.2]octane core can be subjected to oxidation and reduction reactions to modify its structure.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the bicyclo[2.2.2]octane core.
Reduction Products: Reduced derivatives of the bicyclo[2.2.2]octane core.
Hydrolysis Products: Free amine after removal of the Boc protecting group.
科学的研究の応用
Potassium (4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)trifluoroboranuide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry:
Catalysis: Can be used as a ligand or catalyst in various chemical reactions.
Material Science:
作用機序
The mechanism of action of potassium (4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octan-1-yl)trifluoroboranuide depends on its application. In organic synthesis, it acts as a reagent or intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity.
類似化合物との比較
Similar Compounds
Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate: Similar in having a Boc-protected amine and a trifluoroborate group.
Potassium (4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)methyltrifluoroborate: Similar in having a Boc-protected amine and a trifluoroborate group but with a piperidine ring instead of a bicyclo[2.2.2]octane core.
Uniqueness
The uniqueness of potassium (4-{[(tert-butoxy)carbonyl]amino}bicyclo[222]octan-1-yl)trifluoroboranuide lies in its bicyclo[222]octane core, which imparts distinct steric and electronic properties compared to other similar compounds
特性
分子式 |
C13H22BF3KNO2 |
|---|---|
分子量 |
331.23 g/mol |
IUPAC名 |
potassium;trifluoro-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.2.2]octanyl]boranuide |
InChI |
InChI=1S/C13H22BF3NO2.K/c1-11(2,3)20-10(19)18-13-7-4-12(5-8-13,6-9-13)14(15,16)17;/h4-9H2,1-3H3,(H,18,19);/q-1;+1 |
InChIキー |
FFIRNRGUWWNMDO-UHFFFAOYSA-N |
正規SMILES |
[B-](C12CCC(CC1)(CC2)NC(=O)OC(C)(C)C)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



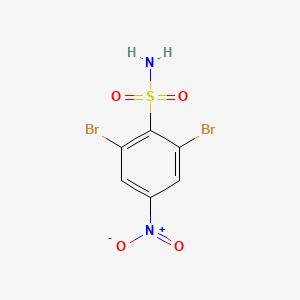
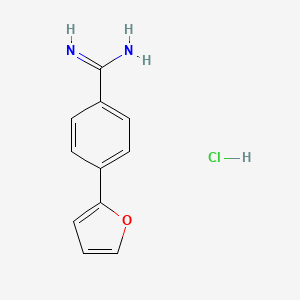
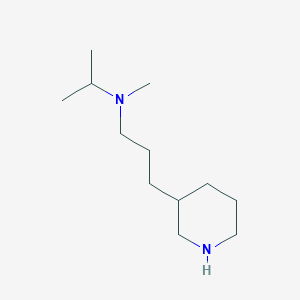
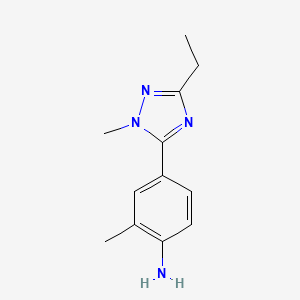
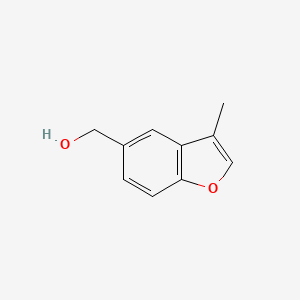
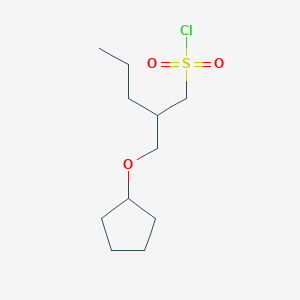

![1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid](/img/structure/B15324661.png)

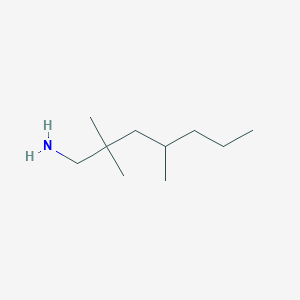
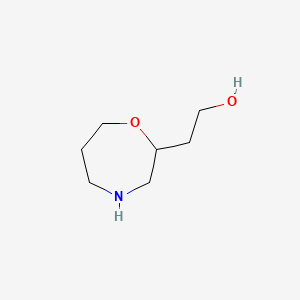
![N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine](/img/structure/B15324698.png)
